molecular formula C11H15Cl2N3 B13573861 (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride

Katalognummer: B13573861
Molekulargewicht: 260.16 g/mol
InChI-Schlüssel: CMNZZHOOLKWPJS-WWPIYYJJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring allows for substitution reactions, where different groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an imidazole oxide, while substitution reactions could introduce various functional groups onto the imidazole ring.

Wissenschaftliche Forschungsanwendungen

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, affecting their activity. This binding can inhibit or activate certain pathways, leading to the compound’s observed effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components .

Eigenschaften

Molekularformel

C11H15Cl2N3

Molekulargewicht

260.16 g/mol

IUPAC-Name

(1S)-1-(3-imidazol-1-ylphenyl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c1-9(12)10-3-2-4-11(7-10)14-6-5-13-8-14;;/h2-9H,12H2,1H3;2*1H/t9-;;/m0../s1

InChI-Schlüssel

CMNZZHOOLKWPJS-WWPIYYJJSA-N

Isomerische SMILES

C[C@@H](C1=CC(=CC=C1)N2C=CN=C2)N.Cl.Cl

Kanonische SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.